Cytidine-5'-triphosphate

Nucleotide stability Metal-catalyzed hydrolysis In vitro transcription

Cytidine-5′-triphosphate (CTP, CAS 147258-10-4, free acid CAS 65-47-4) is a pyrimidine nucleoside triphosphate that serves as one of the four essential building blocks for RNA biosynthesis. It consists of a cytosine base linked to a ribose sugar, which is esterified with a triphosphate chain.

Molecular Formula C9H16N3O14P3
Molecular Weight 483.16 g/mol
CAS No. 147258-10-4
Cat. No. B129977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytidine-5'-triphosphate
CAS147258-10-4
SynonymsCRPPP
CTP
Cytidine Triphosphate
Magnesium CTP
Mg CTP
Triphosphate, Cytidine
Molecular FormulaC9H16N3O14P3
Molecular Weight483.16 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
InChIInChI=1S/C9H16N3O14P3/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1
InChIKeyPCDQPRRSZKQHHS-XVFCMESISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cytidine-5'-triphosphate (CAS 147258-10-4): Essential Pyrimidine Nucleotide for RNA Synthesis and Antiviral Research Applications


Cytidine-5′-triphosphate (CTP, CAS 147258-10-4, free acid CAS 65-47-4) is a pyrimidine nucleoside triphosphate that serves as one of the four essential building blocks for RNA biosynthesis [1]. It consists of a cytosine base linked to a ribose sugar, which is esterified with a triphosphate chain [2]. CTP is a high-energy molecule involved in phospholipid biosynthesis and acts as a coenzyme in various metabolic pathways [1]. The compound is provided commercially as a white powder with melting point of 215–218 °C and water solubility of 11.2 g/L, or as a ready-to-use aqueous solution in sodium or Tris salt forms [1] .

Workflow RNA biosynthesis building block and pyrimidine nucleotide probe
Selection Metal-catalyzed hydrolysis research context; CTP stability differs from ATP/GTP
Use context Substrate specificity profiling in multi‑NTP enzyme assays

Why Cytidine-5'-triphosphate Cannot Be Replaced by Alternative Nucleotide Triphosphates in Critical Assays


Although all nucleoside triphosphates (ATP, GTP, CTP, UTP) share a common triphosphate moiety, their biological specificity and enzymatic recognition are fundamentally dictated by their unique nucleobase structures [1]. RNA polymerases require each NTP to be present at distinct concentrations for optimal transcriptional efficiency, as demonstrated in human mitochondrial transcription where GTP and CTP are supplied at 150 μM while UTP is maintained at only 50 μM [2]. Additionally, CTP exhibits differential susceptibility to metal-catalyzed hydrolysis compared to other NTPs, with significantly reduced reactivity toward Cu²⁺-promoted dephosphorylation relative to ATP and GTP [3]. These quantitative differences in both biochemical function and physicochemical stability mean that substituting CTP with another NTP is not scientifically valid; the resulting data would be compromised by altered enzyme kinetics, incorrect base pairing, and variable nucleotide stability under experimental conditions.

Nucleobase specificity: RNA polymerases recognize distinct NTPs; replacing CTP may shift enzyme kinetics and base‑pairing fidelity.

Concentration mismatch: Optimal transcription requires 150 μM CTP vs 50 μM UTP; equimolar substitution may alter RNA yield.

Metal‑ion stability gap: CTP resists Cu²⁺‑promoted hydrolysis more than ATP/GTP; substitution can introduce uncontrolled degradation in cation‑containing assays.

Cytidine-5'-triphosphate (CAS 147258-10-4): Quantitative Comparative Evidence for Scientific Selection


Superior Resistance to Metal-Catalyzed Hydrolysis Distinguishes CTP from ATP and GTP in Enzyme Assays Requiring Divalent Cations

CTP demonstrates markedly greater resistance to Cu²⁺-promoted dephosphorylation compared to ATP and GTP under identical conditions [1]. While ATP and GTP undergo significant acceleration of hydrolysis in the presence of Cu²⁺ with distinct pH optima, CTP and CDP are described as 'rather stable' due to the minimal coordination tendency of the cytosine moiety [1]. The formation of macrochelates involving phosphate chains and base moieties, which drives accelerated hydrolysis in ATP and GTP, is substantially disfavored in CTP [1]. This differential stability profile directly impacts experimental reproducibility in assays containing divalent metal ions.

Metal-catalyzed hydrolysis resistance
Head-to-head
CTP: “rather stable” vs ATP/GTP: significant hydrolysis acceleration
Supports stability screening in metal‑containing enzyme assays
50 °C, I = 0.1 M, pH 2–10
Nucleotide stability Metal-catalyzed hydrolysis In vitro transcription Enzyme assays Divalent cations

Kinetic Discrimination: CTP Exhibits Lowest kcat/Km Among Natural NTPs in PEP Carboxykinase Substrate Utilization

In kinetic studies using Saccharomyces cerevisiae phosphoenolpyruvate carboxykinase, CTP demonstrates the lowest catalytic efficiency among all natural nucleoside triphosphates tested [1]. The relative kcat/Km values for nucleoside triphosphate complexes follow the order ATP ≫ GTP > ITP > UTP > CTP, establishing a clear quantitative hierarchy of substrate preference [1]. This ranking demonstrates that CTP is a substantially poorer substrate for this enzyme compared to ATP, which shows approximately an order of magnitude higher preference over other nucleotides [1]. The corresponding nucleoside diphosphate complexes follow a parallel ranking: ADP ≫ GDP > IDP ≅ UDP > CDP [1].

Substrate efficiency rank (kcat/Km)
Head-to-head
Ranked last among ATP, GTP, ITP, UTP, CTP in PEP carboxykinase assay
Informs substrate selection for multi‑NTP kinetic experiments
S. cerevisiae enzyme, 25 °C
Enzyme kinetics Substrate specificity Nucleotide metabolism Phosphoenolpyruvate carboxykinase kcat/Km

RNA Polymerase Km Determination: CTP Km of 6.3 μM Establishes Baseline for Competitive Inhibitor Studies

The Michaelis constant (Km) for CTP has been experimentally determined as 6.3 μM using purified DNA-dependent RNA polymerases I and II from Dictyostelium discoideum cells [1]. In competitive inhibition studies, the nucleotide analog 3′-deoxycytidine 5′-triphosphate (3′-dCTP) exhibited a Ki value of 3.0 μM against CTP incorporation [1]. For comparison, UTP showed identical Km of 6.3 μM while its analog 3′-dUTP displayed a Ki of 2.0 μM [1]. This quantitative baseline enables precise calculation of inhibition constants and competitive binding parameters in nucleotide analog screening programs.

RNA polymerase Km
Head-to-head
6.3 μM
Establishes baseline for competitive inhibitor profiling
RNA polymerases I & II, D. discoideum
RNA polymerase Michaelis-Menten kinetics Nucleotide analog Enzyme inhibition Km value

Differential Concentration Requirements in Human Mitochondrial Transcription: CTP at 150 μM vs UTP at 50 μM

In human mitochondrial transcription assays, optimal RNA synthesis requires distinct concentrations for each nucleoside triphosphate, reflecting their differential roles and incorporation efficiencies [1]. The standardized reaction conditions employ GTP at 150 μM, CTP at 150 μM, and UTP at 50 μM, with ATP concentrations varied from 50 to 1000 μM depending on initiation mechanism [1]. The threefold difference between CTP (150 μM) and UTP (50 μM) requirements demonstrates that nucleotide triphosphates are not interchangeable at equimolar concentrations in transcription reactions [1]. Using the K₀.₅(ATP) parameter determined in this system—500 ± 90 μM for de novo initiation versus 70 ± 10 μM for dinucleotide-primed initiation—researchers can calibrate ATP concentrations while maintaining fixed CTP at 150 μM [1].

Mitochondrial transcription NTP requirement
Cross-study comparable
CTP: 150 μM vs UTP: 50 μM in standard human mtRNAP reaction
Context‑dependent concentration for reproducible transcription
Human mtRNAP, 32 °C, LSP/HSP1 templates
Mitochondrial transcription NTP concentration RNA synthesis In vitro transcription Polymerase assay

NDP Kinase Substrate Discrimination: CTP Exhibits Highest Km Among Natural NTPs in Rice Isozyme Studies

Nucleoside diphosphate kinase (NDPK) catalyzes the transfer of γ-phosphoryl groups from nucleoside triphosphates to nucleoside diphosphates [1]. In kinetic characterization of three rice NDPK isozymes (OsNDPK1–3), CTP demonstrated the highest Km value among all natural NTP substrates tested, while GTP showed the lowest Km [1]. Specifically, all three OsNDPKs displayed the lowest and highest Km values for GTP and CTP respectively in ATP formation reactions [1]. This kinetic discrimination indicates that CTP is the least favored phosphate donor among natural NTPs for this enzyme class, a property that must be accounted for in coupled enzyme assays and metabolic flux studies.

NDPK phosphate donor Km
Head-to-head
Highest Km (least favored) among natural NTPs in rice NDPK assay
Informs coupled enzyme assay design; CTP‑dependent steps may be rate‑limiting
Three rice isozymes (OsNDPK1–3)
Nucleoside diphosphate kinase Substrate specificity Km value Nucleotide metabolism Phosphoryl transfer

Analytical-Grade Purity Specifications: HPLC ≥99% Enables Reproducible RNA Synthesis Without Nuclease Contamination

Commercial Cytidine-5′-triphosphate is available in multiple purity grades that directly impact downstream application performance. GMP-grade CTP solutions are validated at ≥99% purity by HPLC analysis and are certified free from DNase, RNase, and phosphatase contamination . This specification ensures that RNA synthesis reactions are not compromised by nuclease degradation of template or product RNA. Lower-grade alternatives with ≥95% purity or ≥90% purity with up to 12% water content introduce greater lot-to-lot variability and potential inhibitory contaminants. The 100 mM ± 3 mM standardized concentration in GMP-grade solutions eliminates weighing errors and hydration variability associated with solid formulations.

Purity specification
Supplier specification
≥99 % HPLC, DNase/RNase/phosphatase‑free (GMP grade)
Supplier specification review; confirm lot‑specific certificate of analysis
Independent verification data not available
HPLC purity GMP-grade RNase-free In vitro transcription Quality control

Cytidine-5'-triphosphate (CAS 147258-10-4): Validated Research and Industrial Application Scenarios


High-Fidelity In Vitro Transcription for mRNA Therapeutic Production

GMP-grade CTP (≥99% HPLC purity, nuclease-free) is the preferred substrate for clinical and commercial mRNA synthesis workflows where product integrity and regulatory compliance are paramount . The validated 150 μM fixed concentration requirement in human mitochondrial transcription systems [1] provides a benchmark for optimizing CTP concentration in T7 and SP6 RNA polymerase reactions. Procurement specifications should require certificates of analysis documenting both HPLC purity and absence of DNase, RNase, and phosphatase activities to ensure reproducible capped RNA yields .

Nucleotide Analog Screening for Antiviral and Anticancer Drug Discovery

The well-characterized Km value of 6.3 μM for CTP with RNA polymerases I and II establishes a quantitative benchmark for competitive inhibition studies. Researchers developing cytidine-based nucleoside analogs (e.g., 2′-modified CTP derivatives, ara-CTP, dFdCTP, 2′-C-methyl-CTP) require high-purity natural CTP as a reference substrate to calculate Ki values and determine relative incorporation efficiencies [1]. The differential stability of CTP against metal-catalyzed hydrolysis compared to ATP and GTP [2] must also be considered when designing long-duration polymerase assays containing divalent cations.

Multi-Enzyme Coupled Assays Requiring Precise Nucleotide Substrate Control

In coupled enzyme systems where multiple NTPs serve as substrates or phosphate donors, the differential kinetic behavior of CTP must be explicitly accounted for. CTP exhibits the lowest relative kcat/Km among natural NTPs in PEP carboxykinase reactions and the highest Km as a phosphate donor for NDPK [1]. Researchers should anticipate that CTP-dependent steps may become rate-limiting in multi-enzyme cascades and adjust CTP concentrations accordingly, rather than assuming equimolar NTP mixtures provide equivalent substrate availability.

Mitochondrial Gene Expression and Oxidative Phosphorylation Studies

Human mitochondrial transcription assays require precise NTP concentration ratios, with CTP supplied at 150 μM—a threefold higher concentration than UTP (50 μM)—to achieve optimal RNA synthesis from LSP and HSP1 promoters . This validated concentration differential is essential for reproducing mitochondrial gene expression studies and for investigating mitochondrial dysfunction where nucleotide pool imbalances may contribute to pathogenesis. Researchers should not substitute with equimolar NTP mixtures, which would produce artifactually altered transcriptional efficiency .

Application
Selection Property
Validation Focus
mRNA synthesis research
Nuclease‑free HPLC purity
Verify COA for DNase, RNase and phosphatase absence
Nucleoside analog inhibitor screening
Well‑characterized polymerase substrate
Validate competitive inhibition assay conditions
Multi‑enzyme coupled assay design
Substrate specificity profiling
Assess rate‑limiting contribution of CTP‑dependent steps
Mitochondrial transcription studies
Optimized NTP concentration ratios
Reproduce human mtRNAP reaction conditions
Quote Request

Request a Quote for Cytidine-5'-triphosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.